2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with a 4-bromobenzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an acetamide side chain linked to a 4-chlorobenzyl group. Its structural complexity positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and halogenated motifs.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O4S/c1-14-11-15(2)26(13-20(27)25-12-16-3-7-18(24)8-4-16)22(28)21(14)31(29,30)19-9-5-17(23)6-10-19/h3-11H,12-13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKZIYPZDWSNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable diketone and an amine under acidic or basic conditions.
Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyridinone core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorobenzylacetamide Group: The final step is the acylation of the sulfonylated pyridinone with 4-chlorobenzylamine and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly due to its structural features that suggest various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit efficacy against multiple bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for the treatment of inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research into similar dihydropyridine compounds has shown that they can induce apoptosis in cancer cell lines, positioning this compound as a potential anticancer agent.
Biological Studies
The compound may serve as a biochemical probe to study enzyme functions and protein interactions. Its ability to interact with various biological targets could provide insights into metabolic pathways and disease mechanisms.
Industrial Applications
In addition to its research applications, this compound may also find utility in industrial settings:
- Material Science : The unique chemical properties allow for its use in developing new materials such as polymers and coatings.
- Synthesis Building Block : It can be utilized as a building block for synthesizing more complex organic molecules in pharmaceutical development.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with three related compounds, highlighting structural, physicochemical, and functional differences.
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Influence: The target’s dihydropyridinone core offers distinct conjugation and planarity compared to pyrimidinone () or tetrahydropyrimidinone (). This affects electronic properties and binding site compatibility in biological targets. Pyrimidinone derivatives () exhibit higher thermal stability (mp >259°C), likely due to rigid thioether and pyrimidinone rings .
Substituent Effects: Halogenated Groups: The target’s 4-chlorobenzyl group contrasts with ’s 3,4-difluorophenyl group. Fluorine’s electronegativity enhances hydrogen bonding (C–H⋯F), while chlorine increases lipophilicity . Sulfonyl vs.
Synthesis and Characterization :
- Carbodiimide-mediated coupling (e.g., EDC in ) is a common method for acetamide synthesis, applicable to the target compound .
- Crystal structures (e.g., ) are often resolved using SHELX software, ensuring accurate conformational analysis .
Biological and Material Implications :
Biological Activity
The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests diverse biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity based on available literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 519.4 g/mol. The compound features a pyridine ring substituted with a bromobenzenesulfonyl group and an acetamide moiety, which are common in bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C23H23BrN2O4S |
| Molecular Weight | 519.4 g/mol |
| IUPAC Name | 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
| CAS Number | 1251549-81-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonamide and acetamide groups suggests potential interactions with enzymes and receptors involved in inflammatory and metabolic pathways. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties.
- Cytotoxicity Against Cancer Cells : Research indicates that derivatives of dihydropyridine compounds can induce apoptosis in cancer cell lines.
Antimicrobial Activity
A study conducted on related pyridine derivatives found that compounds with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of sulfonamide derivatives showed that they could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate immune responses effectively.
Cytotoxicity in Cancer Research
In a comparative study involving various dihydropyridine derivatives, it was observed that certain modifications to the structure significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The proposed mechanism involves the induction of oxidative stress leading to cell death.
Biological Activity Summary
The following table summarizes the biological activities associated with this compound and related derivatives:
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via carbodiimide-mediated coupling reactions. For example, a protocol involves reacting 4-bromophenylacetic acid derivatives with chlorinated aniline intermediates in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent and triethylamine as a base. Post-reaction purification includes extraction, washing with saturated NaHCO₃, and crystallization from methylene chloride .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
Key techniques include:
- NMR/IR : To confirm functional groups (e.g., sulfonyl, acetamide) and aromatic substitution patterns.
- X-ray crystallography : For absolute configuration determination. Refinement employs SHELXL software to model hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles between aromatic rings .
- Mass spectrometry : To verify molecular weight (527.8 g/mol) and purity (>95%) .
Q. How is the crystal structure determined and refined?
Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K). Hydrogen atoms are placed geometrically and refined using a riding model. Software like SHELXL refines displacement parameters and validates bond lengths/angles against the Cambridge Structural Database. Dihedral angles between aromatic rings (e.g., 66.4° in analogous structures) are critical for assessing molecular planarity .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
Statistical DoE frameworks (e.g., factorial designs) screen variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems enable rapid screening of oxidation steps (e.g., Swern oxidation) to maximize yield and minimize byproducts. Response surfaces model interactions between parameters, guiding iterative optimization .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in bioassays (e.g., antimicrobial vs. inactive results) may arise from:
- Test conditions : Varying pH, solvent (DMSO vs. ethanol), or cell lines.
- Purity : Impurities >5% (common in early syntheses) can skew results. Validate via HPLC and replicate assays .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions .
Q. What computational methods predict target interactions and binding affinities?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with biological targets (e.g., kinase domains). Density Functional Theory (DFT) calculates electrostatic potentials to prioritize sulfonyl or acetamide groups for modification. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How to analyze degradation products under varying storage conditions?
Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify hydrolytic or oxidative degradation pathways. For example, the sulfonyl group may hydrolyze to sulfonic acid under acidic conditions. Kinetic modeling (Arrhenius plots) extrapolates shelf-life .
Q. What strategies improve solubility and bioavailability without altering bioactivity?
- Prodrug design : Introduce phosphate esters at the acetamide nitrogen for enhanced aqueous solubility.
- Co-crystallization : Use GRAS (Generally Recognized as Safe) coformers like succinic acid to modify crystal packing without covalent changes .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
